molecular formula C20H15NO2 B12570063 6-(Dimethylamino)tetracene-5,12-dione CAS No. 193604-00-1

6-(Dimethylamino)tetracene-5,12-dione

Cat. No.: B12570063
CAS No.: 193604-00-1
M. Wt: 301.3 g/mol
InChI Key: RKDVQTBAZYOVCC-UHFFFAOYSA-N
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Description

6-(Dimethylamino)tetracene-5,12-dione is an organic compound with the molecular formula C20H15NO2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features a dimethylamino group at the 6-position and two ketone groups at the 5 and 12 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)tetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with dimethylamine. One common method includes the following steps:

    Starting Material: Tetracene-5,12-dione is used as the starting material.

    Reaction with Dimethylamine: The tetracene-5,12-dione is reacted with dimethylamine in the presence of a suitable solvent, such as ethanol or methanol.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures, around 60-80°C, for several hours to ensure complete conversion.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)tetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated tetracene derivatives.

    Substitution: Various substituted tetracene derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylamino)tetracene-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)tetracene-5,12-dione involves its interaction with molecular targets such as DNA and specific enzymes. In anticancer research, the compound has been shown to interact with DNA via the minor groove, affecting the replication and transcription processes . Additionally, it can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)tetracene-5,12-dione is unique due to the presence of the dimethylamino group, which enhances its electronic properties and makes it more suitable for applications in organic electronics and medicinal chemistry. Its ability to interact with DNA and enzymes also sets it apart from other similar compounds.

Properties

CAS No.

193604-00-1

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

6-(dimethylamino)tetracene-5,12-dione

InChI

InChI=1S/C20H15NO2/c1-21(2)18-13-8-4-3-7-12(13)11-16-17(18)20(23)15-10-6-5-9-14(15)19(16)22/h3-11H,1-2H3

InChI Key

RKDVQTBAZYOVCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=CC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

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